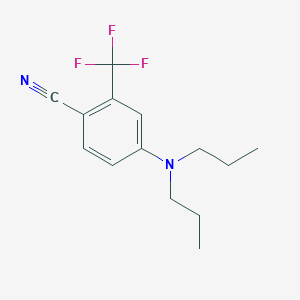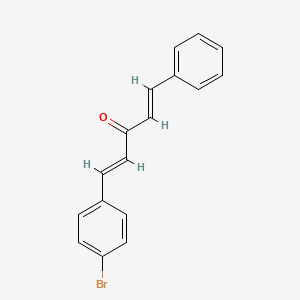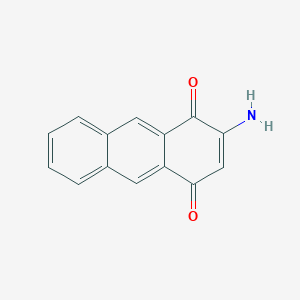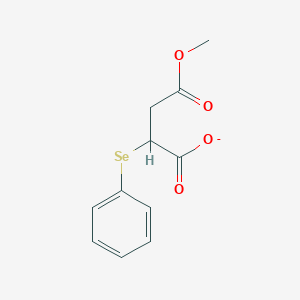
5-Dodecoxybenzene-1,3-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Dodecoxybenzene-1,3-dicarboxamide is an organic compound with the molecular formula C20H32N2O3 It is a derivative of benzene-1,3-dicarboxamide, where the benzene ring is substituted with a dodecoxy group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Dodecoxybenzene-1,3-dicarboxamide can be achieved through a palladium-catalyzed aminocarbonylation reaction. This involves the reaction of iodoalkenyl or iodoaryl compounds with various alkyl- and aryldiamines as N-nucleophiles . The reaction typically occurs at 100°C and 30 bar of CO, yielding the desired dicarboxamide with high efficiency.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale aminocarbonylation reactions using palladium catalysts. The scalability of this method makes it suitable for industrial applications.
化学反応の分析
Types of Reactions: 5-Dodecoxybenzene-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dodecoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
5-Dodecoxybenzene-1,3-dicarboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination polymers.
Biology: The compound’s ability to form hydrogen bonds makes it useful in studying protein-ligand interactions and other biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to bioactive molecules.
作用機序
The mechanism of action of 5-Dodecoxybenzene-1,3-dicarboxamide involves its ability to form hydrogen bonds and coordinate with metal ions. This allows it to interact with various molecular targets, such as enzymes and receptors, influencing their activity and function . The compound’s unique structure enables it to participate in complex molecular interactions, making it a valuable tool in scientific research.
類似化合物との比較
Benzene-1,3,5-tricarboxamide: Known for its self-assembly properties and use in supramolecular chemistry.
N,N’-bis(3-pyridylmethyl)benzene-1,4-dicarboxamide: Utilized in coordination chemistry and the formation of metallosupramolecular assemblies.
Uniqueness: 5-Dodecoxybenzene-1,3-dicarboxamide stands out due to its dodecoxy substitution, which imparts unique hydrophobic properties and enhances its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring robust and versatile molecular interactions.
特性
分子式 |
C20H32N2O3 |
|---|---|
分子量 |
348.5 g/mol |
IUPAC名 |
5-dodecoxybenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C20H32N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-25-18-14-16(19(21)23)13-17(15-18)20(22)24/h13-15H,2-12H2,1H3,(H2,21,23)(H2,22,24) |
InChIキー |
FGKZORUFWPAYFW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCOC1=CC(=CC(=C1)C(=O)N)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-{Cyano[4-(trifluoromethyl)phenyl]methyl}-N-methylformamide](/img/structure/B12530487.png)
![(2S)-2-[(Benzyloxy)methyl]-1-(methanesulfonyl)piperazine](/img/structure/B12530488.png)



![1H-Azireno[2,3,1-ij]quinoline](/img/structure/B12530509.png)
![1,3-Dimethoxy-4-[(E)-1,3-diphenylallyl]benzene](/img/structure/B12530517.png)
![Methyl 7-oxa-3-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B12530524.png)
![4-[(6-Phenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]phenol](/img/structure/B12530525.png)
![3-[(Pentan-3-yl)oxy]aniline](/img/structure/B12530532.png)

